6,10-Diazaspiro[4.6]undecan-11-one is a spirocyclic compound with the molecular formula . This compound features a distinctive spiro structure, which involves two rings sharing a single atom, contributing to its unique chemical properties and potential biological activities. The compound is classified under spiro compounds, particularly those containing nitrogen in their structure, which can influence their reactivity and interaction with biological systems.
The synthesis of 6,10-Diazaspiro[4.6]undecan-11-one typically involves the cyclization of suitable precursors, such as a diamine and a carbonyl compound. Various synthetic routes have been explored:
The synthesis route often requires careful control of temperature, pressure, and the use of inert atmospheres to prevent unwanted side reactions. The choice of solvents like dichloromethane or ethanol can significantly affect the reaction outcome.
The molecular structure of 6,10-Diazaspiro[4.6]undecan-11-one can be represented in various formats:
C1CCC2(C1)C(=O)NCCCN2This structure reveals a complex arrangement that contributes to its chemical reactivity and potential applications in various fields.
6,10-Diazaspiro[4.6]undecan-11-one can participate in several types of chemical reactions:
The outcomes of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides while reduction can produce amines or alcohols.
The mechanism of action for 6,10-Diazaspiro[4.6]undecan-11-one involves its interaction with molecular targets within biological systems. The spirocyclic structure enables binding to enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, including:
The physical properties of 6,10-Diazaspiro[4.6]undecan-11-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 6,10-Diazaspiro[4.6]undecan-11-one |
| InChI Key | GCMWRLUFIKNYQL-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)C(=O)NCCCN2 |
These properties indicate that 6,10-Diazaspiro[4.6]undecan-11-one is relatively stable under standard conditions but may undergo significant changes under specific chemical reactions.
6,10-Diazaspiro[4.6]undecan-11-one has diverse applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9